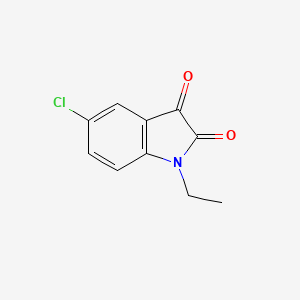

5-Chloro-1-ethylindoline-2,3-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-1-ethylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-2-12-8-4-3-6(11)5-7(8)9(13)10(12)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNFQWGJCPCLPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

biological activity of 5-Chloro-1-ethylindoline-2,3-dione derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Chloro-1-ethylindoline-2,3-dione Derivatives

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their vast spectrum of biological activities.[1] This guide focuses on a specific, synthetically tailored class: 5-Chloro-1-ethylindoline-2,3-dione derivatives. The strategic incorporation of a chloro group at the C-5 position and an ethyl group at the N-1 position is a deliberate modification aimed at enhancing lipophilicity, metabolic stability, and overall pharmacological potency.[1][2] We will provide an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds, with a primary focus on their anticancer, antimicrobial, and antiviral activities. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a critical analysis of structure-activity relationships (SAR) to guide future discovery efforts.

The Isatin Scaffold: A Privileged Framework in Medicinal Chemistry

Isatin is an endogenous indole derivative whose versatile chemical reactivity has captivated medicinal chemists for decades.[1] Its structure, featuring a fused indole nucleus with a highly reactive dione moiety, allows for extensive and precise functionalization at multiple sites, particularly the N-1, C-3, and C-5 positions.[3] This structural flexibility enables the generation of vast libraries of derivatives with fine-tuned biological activities.[3][4]

The Significance of 5-Chloro and N-1 Ethyl Substitution

The development of 5-Chloro-1-ethylindoline-2,3-dione derivatives is rooted in established structure-activity relationship principles.

-

5-Chloro Substitution: The introduction of a halogen, specifically chlorine, at the C-5 position of the isatin core is a common strategy to enhance biological potency.[2] This modification increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and potentially enhance binding affinity to target proteins.[1]

-

N-1 Ethyl Substitution: Alkylation at the N-1 position, in this case with an ethyl group, serves multiple purposes. It can improve pharmacokinetic properties by blocking metabolic degradation at the nitrogen atom and can also modulate the electronic properties of the ring system, influencing receptor interactions.[1]

The combination of these two substitutions creates a scaffold with a promising profile for targeted therapeutic development.

Synthesis and Characterization of 5-Chloro-1-ethylindoline-2,3-dione Derivatives

The synthesis of the core scaffold and its subsequent derivatization is a critical first step in exploring its biological potential. The most common and efficient approach involves the N-alkylation of the commercially available 5-chloroisatin.

Rationale for Synthetic Strategy

Phase Transfer Catalysis (PTC) is the method of choice for the N-alkylation of isatin. This technique is favored for its high yields, mild reaction conditions (often at room temperature), and operational simplicity.[5][6] It avoids the need for strong, hazardous bases and anhydrous solvents, making it an environmentally friendlier "green chemistry" approach. The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase where it can react with the alkylating agent (e.g., ethyl iodide).

Experimental Protocol: Synthesis of 5-Chloro-1-ethylindoline-2,3-dione

Materials:

-

5-Chloro-1H-indole-2,3-dione (5-chloroisatin)

-

Ethyl iodide (or bromoethane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Tetrabutylammonium bromide (TBAB)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-chloro-1H-indole-2,3-dione (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB) (0.1 eq).

-

Stir the mixture at room temperature for 15 minutes to ensure the formation of the isatin anion.

-

Add ethyl iodide (1.2 eq) dropwise to the stirring suspension.

-

Continue stirring the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 5-Chloro-1-ethylindoline-2,3-dione.[5][6]

General Synthesis Workflow

Caption: General workflow for the synthesis of 5-Chloro-1-ethylindoline-2,3-dione and its C-3 derivatives.

Anticancer Activity: Mechanisms and Therapeutic Potential

Isatin derivatives are extensively studied for their anticancer properties, demonstrating cytotoxicity against a wide array of cancer cell lines, including those resistant to standard chemotherapeutics.[4][7] The 5-chloro-1-ethyl scaffold serves as a potent pharmacophore for designing multi-targeted anticancer agents.

Key Mechanistic Pathways

The anticancer effects of these derivatives are not mediated by a single mechanism but rather through the modulation of several critical signaling pathways dysregulated in cancer.[3][4]

-

Kinase Inhibition: Many isatin derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[2][4] Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3][4] Inhibition of these kinases disrupts downstream signaling cascades like the PI3K/AKT and MAPK pathways, leading to cell cycle arrest and reduced tumor growth.[4]

-

Tubulin Polymerization Disruption: Some isatin hybrids act as microtubule-targeting agents.[1] They bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[3] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptosis.[1][3]

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis).[1][4] This is often achieved through the intrinsic mitochondrial pathway, characterized by the modulation of the Bax/Bcl-2 protein ratio, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-3 and caspase-9).[1][8]

Anticancer Signaling Pathways

Caption: Key anticancer mechanisms of isatin derivatives: kinase inhibition and apoptosis induction.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the concentration-dependent cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-Chloro-1-ethylindoline-2,3-dione derivative in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[9]

Data Presentation: Representative Anticancer Activity

The following table summarizes representative IC₅₀ values for a hypothetical 5-Chloro-1-ethylindoline-2,3-dione C-3 thiosemicarbazone derivative against various cancer cell lines, based on published data for similar compounds.

| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) |

| Derivative A | HCT116 (Colon) | 7.1 | Doxorubicin (0.8) |

| Derivative A | MCF-7 (Breast) | 5.4 | Doxorubicin (0.5) |

| Derivative A | A549 (Lung) | 9.8 | Cisplatin (12.1) |

| Derivative A | HeLa (Cervical) | 8.2 | Doxorubicin (0.7) |

| (Data is illustrative, based on findings for similar structures in sources like[9][10]) |

Antimicrobial and Antiviral Landscape

The isatin scaffold is a fertile ground for the discovery of novel agents to combat infectious diseases.

Antibacterial and Antifungal Activity

Derivatives of 5-chloroisatin have demonstrated notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[10][11][12] The mechanism of action is often multifactorial, potentially involving the inhibition of essential microbial enzymes or the disruption of biofilm formation.[11]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[13]

Data Presentation: Representative Antimicrobial Activity

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Derivative B | 16 | 32 | 32 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 8 |

| (Data is illustrative, based on findings for similar structures in sources like[10][12][13]) |

Antiviral Potential

Isatin derivatives have emerged as promising broad-spectrum antiviral agents.[14] Studies have shown activity against a range of DNA and RNA viruses, including herpes simplex virus (HSV), vaccinia virus, and coronaviruses.[15][16] The mechanism can involve the inhibition of viral DNA synthesis or other crucial steps in the viral replication cycle.[17] The potency of these derivatives is highly dependent on the substitutions at the N-1 and C-3 positions.[15]

Structure-Activity Relationship (SAR) Insights

The is highly tunable based on their chemical structure.

-

Impact of the 5-Chloro Substituent: As previously mentioned, the chloro group at the C-5 position generally enhances potency across various activities, likely by increasing lipophilicity and facilitating membrane transport.[2]

-

Role of the N-1 Ethyl Group: Compared to N-H or N-methyl analogues, the N-1 ethyl group can offer a superior pharmacokinetic profile. Studies on similar scaffolds have shown that N-ethyl derivatives often exhibit higher antiviral activity and lower cytotoxicity than their N-methyl counterparts.[15]

-

Influence of C-3 Modifications: The C-3 carbonyl group is the most reactive site and the primary point for introducing diversity.[3] Condensation with amines, hydrazines, or thiosemicarbazides to form Schiff bases, hydrazones, or thiosemicarbazones is a critical strategy. The nature of the substituent attached at this position is a key determinant of target specificity and potency. For instance, bulky aromatic rings or heterocyclic moieties at C-3 can significantly enhance anticancer or antiviral activity.[3][14]

SAR Summary Diagram

Caption: Key positions on the isatin scaffold influencing biological activity.

Conclusion and Future Perspectives

5-Chloro-1-ethylindoline-2,3-dione derivatives stand out as a highly promising class of compounds with multifaceted therapeutic potential. The strategic combination of a 5-chloro and N-1 ethyl substituent provides a robust scaffold for the development of potent anticancer, antimicrobial, and antiviral agents. The extensive possibilities for modification at the C-3 position allow for the fine-tuning of activity and selectivity against specific biological targets.

Future research should focus on synthesizing and screening a broader library of C-3 derivatives to further elucidate detailed SAR. Promising lead compounds identified through in vitro screening warrant advancement into in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles. Ultimately, the versatility and demonstrated potency of this scaffold make it a compelling area for continued investigation in the quest for novel therapeutics.

References

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing.

- isatin and its derivatives: review of pharmacological activities and therapeutic potential. (2024).

- Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights.

- Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJ Wave.

- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PMC.

- Synthesis of 5-chloro-1-(2-(dimethylamino) ethyl) indoline-2,3-dione. ResearchGate.

- Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion. ResearchGate.

- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.

- (PDF) Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. ResearchGate.

- RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI.

- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI.

- Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. PubMed.

- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PMC.

- Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. PMC.

- Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI.

- Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. ResearchGate.

- Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. PubMed.

- Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors.

- Enzyme inhibitors.

- Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs.

- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC.

- Synthesis and biological activities of some indoline derivatives. ResearchGate.

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.

- synthesis of 5-substituted indole derivatives, part ii.1.

- Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. PMC.

Sources

- 1. rjwave.org [rjwave.org]

- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. turkjps.org [turkjps.org]

- 13. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. From Synthesis to Efficacy: Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structural, Synthetic, and Functional Divergence of 5-Chloroisatin and 5-Chloro-1-ethylisatin

Topic: Technical Guide: 5-Chloroisatin vs. 5-Chloro-1-ethylisatin Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

Isatin (1H-indole-2,3-dione) derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to engage multiple biological targets, including kinases, caspases, and viral proteases. This guide provides a technical comparison between the parent precursor 5-chloroisatin and its N-alkylated derivative, 5-chloro-1-ethylisatin .

While 5-chloroisatin serves as a versatile primary building block capable of dual-point functionalization (N1 and C3), 5-chloro-1-ethylisatin represents a specialized, lipophilic intermediate where the N1 position is blocked. This modification fundamentally alters solubility profiles, hydrogen bonding capacity, and cellular permeability, dictating the molecule's utility in Structure-Activity Relationship (SAR) studies.

Part 1: Physicochemical & Structural Divergence

The transition from 5-chloroisatin to 5-chloro-1-ethylisatin involves the substitution of the acidic N1-proton with an ethyl group. This single modification disrupts the intermolecular hydrogen bonding network characteristic of the parent isatin, leading to drastic changes in physical state and solubility.

Comparative Data Matrix

| Feature | 5-Chloroisatin | 5-Chloro-1-ethylisatin |

| CAS Number | 17630-76-1 | 3336-40-1 (Generic N-ethyl) |

| Molecular Weight | 181.58 g/mol | 209.63 g/mol |

| H-Bond Donors | 1 (N-H) | 0 (N-Et blocks donor) |

| H-Bond Acceptors | 2 (C2=O, C3=O) | 2 (C2=O, C3=O) |

| Melting Point | 254–258 °C (dec.) | ~130–150 °C (Predicted/Analogous)* |

| Solubility (Water) | Insoluble | Insoluble |

| Solubility (Organic) | Soluble in DMF, DMSO; Poor in DCM | Soluble in DCM, EtOAc, CHCl₃ |

| LogP (Lipophilicity) | ~1.8 (Moderate) | ~2.5–2.8 (High) |

| Electronic State | N1-H is acidic (pKa ~8.6) | N1 is electronically neutral |

*Note: N-alkylation typically lowers the melting point by >80°C due to the disruption of strong intermolecular N-H···O hydrogen bond dimers found in the crystal lattice of the parent isatin.

Part 2: Synthetic Pathways & Reactivity

The synthesis of 5-chloro-1-ethylisatin is a classic N-alkylation reaction. The choice of base and solvent is critical to prevent ring opening (hydrolysis) or polymerization.

Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the synthetic transformation and the critical decision points in isatin functionalization.

Caption: Synthetic pathway for N-alkylation. Anhydrous conditions prevent ring cleavage (SideRxn).

Experimental Protocol: Synthesis of 5-Chloro-1-ethylisatin

Objective: Selective N-alkylation of 5-chloroisatin using mild basic conditions to avoid hydrolysis of the amide bond.

Reagents:

-

5-Chloroisatin (1.0 eq)[1]

-

Ethyl Iodide (1.2 eq) or Ethyl Bromide (1.5 eq)

-

Potassium Carbonate (

) (2.0 eq) - Anhydrous -

DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloroisatin (10 mmol) in anhydrous DMF (15 mL). The solution will appear orange/red.[2]

-

Deprotonation: Add anhydrous

(20 mmol) to the solution. Stir at room temperature for 15 minutes. The color may deepen to a dark red/violet, indicating the formation of the isatin anion. -

Alkylation: Dropwise add Ethyl Iodide (12 mmol). If using Ethyl Bromide, mild heating (40–50 °C) may be required due to lower reactivity.

-

Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Eluent: 30% EtOAc in Hexane). The product (N-ethyl) will move significantly higher (higher

) than the polar starting material. -

Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as an orange solid.

-

Purification: Filter the solid. If oil forms (common with ethyl derivatives), extract with Dichloromethane (DCM), dry over

, and concentrate. Recrystallize from Ethanol/Hexane.

Part 3: Functionalization & Reactivity Differences

The primary chemical difference lies in the availability of the N1 position.

C3-Carbonyl Reactivity (Schiff Base Formation)

Both molecules react with primary amines (hydrazines, thiosemicarbazides) at the C3 position to form Schiff bases.

-

5-Chloroisatin: Reaction requires polar solvents (EtOH/AcOH). The product retains the N-H donor, allowing for further derivatization or H-bonding in the active site.

-

5-Chloro-1-ethylisatin: Reaction can be performed in a wider range of solvents (DCM, Toluene). The resulting Schiff base is strictly lipophilic at the indole core.

N-Alkylation as a Blocking Strategy

Using 5-chloro-1-ethylisatin prevents side reactions during subsequent steps. If a researcher intends to modify the C3 position with a reagent that is also an alkylating agent, the N1 position of the parent isatin would compete. Pre-alkylating (protecting) with an ethyl group eliminates this ambiguity.

Functionalization Logic Tree (DOT Visualization)

Caption: Decision matrix for selecting between parent and N-ethylated scaffolds based on target requirements.

Part 4: Pharmacological Implications (SAR)

The 5-chloro substituent adds metabolic stability (blocking oxidation at C5) and enhances lipophilicity compared to unsubstituted isatin. The addition of the N-ethyl group further amplifies these effects.

Membrane Permeability & Bioavailability

-

5-Chloroisatin derivatives: Often show limited passive diffusion across membranes due to the polar N-H functionality. They are more likely to be substrates for efflux pumps.

-

5-Chloro-1-ethylisatin derivatives: The ethyl group masks the polar NH, significantly increasing LogP. This modification is a standard medicinal chemistry tactic to improve Blood-Brain Barrier (BBB) penetration for CNS-active drugs or to enhance cellular uptake in solid tumors.

Binding Mode Interactions

-

Kinase Inhibition: Many kinase inhibitors use the isatin N-H to form a hinge-region hydrogen bond with the protein backbone (e.g., Glu or Leu residues). Using 5-chloro-1-ethylisatin abolishes this interaction. Therefore, N-alkylation is often used to probe whether this H-bond is essential for potency. If potency is maintained after ethylation, the N-H is not a critical binder.

Cytotoxicity Profile

Studies indicate that N-alkylated isatins (specifically N-ethyl and N-benzyl) often exhibit higher cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116) compared to their unsubstituted counterparts. This is attributed to improved cellular accumulation rather than increased intrinsic affinity.

References

-

Synthesis and Biological Activity of N-Alkyl Isatins

- Journal of Medicinal Chemistry & SciSpace.

-

Source:

-

Physicochemical Properties of 5-Chloroisatin

-

ChemicalBook & PubChem. "5-Chloroisatin Properties and Safety Data."

-

Source:

-

-

General Isatin Functionalization Protocols

-

Anticancer Activity of Isatin Derivatives

- National Institutes of Health (NIH) / PubMed.

-

Source:

Sources

Thermodynamic Profiling of N-Ethyl Isatin Derivatives: A Technical Guide

Executive Summary

Isatin (1H-indole-2,3-dione) is a "privileged scaffold" in medicinal chemistry, serving as a precursor for antiviral, anticancer, and anti-inflammatory agents. However, the thermodynamic behavior of its derivatives—specifically N-ethyl isatin (1-ethylindoline-2,3-dione)—differs radically from the parent compound.

The substitution of the N-H hydrogen with an ethyl group eliminates the primary hydrogen-bond donor capability of the molecule. This modification collapses the crystal lattice energy, dropping the melting point from ~203°C (isatin) to ~95°C (N-ethyl isatin) and significantly altering solubility profiles. This guide provides the theoretical framework, experimental protocols, and comparative data necessary to characterize these thermodynamic shifts accurately.

Part 1: Structural Dynamics & The "N-Ethyl Effect"

To understand the thermodynamics of N-ethyl isatin, one must first analyze the disruption of the crystal lattice.

Lattice Energy and Hydrogen Bonding

Unsubstituted isatin forms strong intermolecular hydrogen bonds (N-H···O=C) in the solid state, leading to a "head-to-tail" dimer or polymer packing arrangement. This results in a high enthalpy of fusion (

-

Isatin: High Lattice Energy (High MP, Low Organic Solubility).

-

N-Ethyl Isatin: The ethyl group acts as a steric blocker and removes the H-bond donor. The crystal lattice relies on weaker van der Waals forces and

--

Consequence: A dramatic reduction in melting point (

) and enhanced lipophilicity (LogP increase).

-

Thermodynamic Cycle Visualization

The following diagram illustrates the workflow for characterizing these properties, linking synthesis to thermodynamic profiling.

Figure 1: Integrated workflow for the synthesis and thermodynamic characterization of N-ethyl isatin derivatives.

Part 2: Solid-State Characterization

Melting Point and Enthalpy of Fusion

The most immediate indicator of N-ethylation is the melting point depression.

| Property | Isatin (Parent) | N-Ethyl Isatin | Source |

| Melting Point ( | 203–205 °C | 95–96 °C | [1][2] |

| Crystal Habit | Orange-red needles | Reddish plates/needles | [2] |

| Enthalpy of Fusion | High (Strong H-bonds) | Lower (Weak vdW forces) | * Inferred |

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine accurate onset melting point and

-

Sample Preparation: Weigh 2–4 mg of dried, recrystallized N-ethyl isatin into a Tzero aluminum pan. Hermetically seal the pan (pinhole lid is optional if no volatiles are expected, but sealed is safer to prevent sublimation).

-

Reference: Use an empty, matched aluminum pan.

-

Purge Gas: Dry Nitrogen (

) at 50 mL/min to prevent oxidation. -

Thermal Cycle:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 150°C (Note: Go well past the expected 95°C MP but stay below decomposition).

-

Optional: Cool back to 25°C at 10°C/min and reheat to check for polymorphism (enantiotropic transitions).

-

-

Analysis: Integrate the endothermic melting peak. The onset temperature is

; the area under the curve is

Part 3: Solution Thermodynamics

Solubility Profile

N-ethyl isatin exhibits higher solubility in non-polar and moderately polar solvents compared to isatin due to the alkyl chain.

-

High Solubility: Ethyl Acetate, Dichloromethane, Acetone, Ethanol (hot).

-

Low Solubility: Water, Hexane (cold).[1]

Protocol: Isothermal Saturation (Shake-Flask Method)

Objective: Determine mole fraction solubility (

-

Preparation: Add excess N-ethyl isatin solid to 10 mL of solvent (e.g., Ethanol, Acetonitrile) in a glass vial.

-

Equilibration: Place in a thermostatic shaker bath.

-

Temp Range: Measure at 298.15 K, 303.15 K, 308.15 K, 313.15 K.

-

Time: Shake for 24–48 hours. Allow to settle for 4 hours (or centrifuge).

-

-

Sampling: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to the specific temperature to prevent precipitation).

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (detection at

nm) or UV-Vis spectrophotometry against a standard curve.

Thermodynamic Calculation (Van't Hoff Analysis)

Using the solubility data at different temperatures, apply the modified Van't Hoff equation:

-

Plot

(y-axis) vs. -

Slope:

(Enthalpy of solution). -

Intercept:

(Entropy of solution). -

Gibbs Free Energy:

.

Part 4: Synthesis & Purity Verification[2][3]

To ensure thermodynamic data is valid, the sample must be chemically pure. Impurities (like unreacted isatin) will broaden the DSC peak and skew solubility data.

Synthesis Route (N-Alkylation)

The standard synthesis involves the nucleophilic substitution of the isatin nitrogen.

-

Reagents: Isatin (1 eq), Ethyl Iodide or Ethyl Bromide (1.2–1.5 eq), Base (

or -

Solvent: DMF (Dimethylformamide) or Acetone.

-

Conditions: Stir at room temperature (if using NaH) or reflux (if using

) until TLC indicates consumption of isatin [2].

Purification Protocol

-

Precipitation: Pour the reaction mixture into ice-cold water. The N-ethyl derivative is less soluble in water than DMF and will precipitate.

-

Recrystallization: Dissolve the crude solid in boiling Ethanol. Cool slowly to room temperature, then to 4°C.

-

Validation:

-

TLC: Silica gel, Mobile phase: Petroleum Ether/Ethyl Acetate (3:1).

of N-ethyl isatin will be higher than isatin. -

Melting Point Check: Must be sharp (range < 2°C) around 95–96°C.

-

Part 5: Implications for Drug Development[4]

Understanding these properties allows for better formulation strategies:

-

Bioavailability: The increased lipophilicity (LogP) of N-ethyl isatin suggests better passive membrane permeability compared to the parent isatin, though aqueous solubility is reduced.

-

Formulation: The lower melting point (95°C) presents a risk for solid dispersion formulations involving hot-melt extrusion (HME). Process temperatures must be carefully controlled to avoid melting the drug within the polymer matrix if a crystalline suspension is desired, or conversely, it ensures easy solubilization in lipid-based formulations.

Pathway Diagram: Solubility & Permeability Logic

Figure 2: Causal relationship between N-ethyl structural modification and biopharmaceutical properties.

References

-

PubChem. (n.d.). Isatin | C8H5NO2.[2] National Center for Biotechnology Information. Retrieved from [Link]

-

Tomšić, J., et al. (2019). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. Engineering Journal IJOER. Retrieved from [Link]

-

Shakeel, F., et al. (2015).[3] Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica.[4] Retrieved from [Link]

Sources

literature review of 5-chloro-1-ethylisatin synthesis methods

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

The compound 5-chloro-1-ethylisatin (5-chloro-1-ethylindole-2,3-dione) represents a critical scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of spiro-oxindoles, Schiff bases, and hydrazones with potent anticancer, antiviral, and antimicrobial properties. Its structural rigidity and electronic properties—conferred by the 5-chloro substituent—make it an ideal candidate for Structure-Activity Relationship (SAR) studies targeting kinases and caspases.

This technical guide provides a rigorous, evidence-based analysis of the synthesis of 5-chloro-1-ethylisatin. It prioritizes the N-alkylation of 5-chloroisatin as the most efficient, scalable pathway while detailing the Sandmeyer synthesis as the foundational route for accessing the core isatin moiety.

Chemical Profile & Retrosynthetic Analysis

Chemical Specifications

| Property | Specification |

| IUPAC Name | 5-Chloro-1-ethylindole-2,3-dione |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Core Scaffold | Isatin (Indole-2,3-dione) |

| Key Substituents | 5-Chloro (Electronic modulation), N-Ethyl (Lipophilicity/Solubility) |

| Precursor CAS | 17630-76-1 (5-Chloroisatin) |

Retrosynthetic Strategy

The synthesis is best approached via a disconnection at the N-ethyl bond, leading to the commercially available or easily synthesized 5-chloroisatin. The isatin core itself is derived from 4-chloroaniline via the Sandmeyer route.

Figure 1: Retrosynthetic disconnection showing the primary N-alkylation pathway and the foundational Sandmeyer route.

Method A: Direct N-Alkylation (Primary Route)

Status: Preferred Method | Scale: Gram to Kilogram | Yield: 80–95%

This method utilizes a standard SN2 nucleophilic substitution. The N-H proton of the isatin lactam ring is acidic (pKa ~10-11), allowing for deprotonation by mild to moderate bases followed by attack on an ethyl halide.

Mechanistic Insight

The reaction proceeds via the formation of an isatinate anion . The choice of base and solvent is critical to favor N-alkylation over O-alkylation (formation of ethyl isatin-2-yl ether).

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1] The "cesium effect" can enhance yields by improving the solubility of the isatinate salt in organic solvents.

-

Solvent: DMF (N,N-Dimethylformamide) is preferred for its high dielectric constant, stabilizing the transition state and dissolving the polar isatinate intermediate.

-

Electrophile: Ethyl Iodide (EtI) is more reactive than Ethyl Bromide (EtBr), allowing for milder conditions, though EtBr is cheaper for large-scale operations.

Experimental Protocol

Reagents:

-

5-Chloroisatin (1.0 equiv)[2]

-

Ethyl Iodide (1.2 equiv) or Ethyl Bromide (1.5 equiv)

-

Anhydrous K₂CO₃ (1.5 equiv)

-

DMF (5–10 mL per gram of substrate)

Step-by-Step Workflow:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloroisatin (10 mmol, 1.82 g) in dry DMF (15 mL).

-

Deprotonation: Add K₂CO₃ (15 mmol, 2.07 g) in a single portion. Stir at room temperature for 15–30 minutes. The solution will typically darken (red/brown) as the anion forms.

-

Alkylation: Add Ethyl Iodide (12 mmol, 0.96 mL) dropwise via syringe.

-

Note: If using Ethyl Bromide, heat the reaction to 60–80°C. If using Ethyl Iodide, room temperature to 40°C is often sufficient.

-

-

Reaction: Stir for 2–6 hours. Monitor by TLC (Eluent: 30% Ethyl Acetate/Hexane). The starting material (lower Rf) should disappear.

-

Quench & Workup: Pour the reaction mixture slowly into crushed ice/water (100 mL) with vigorous stirring. The product typically precipitates as an orange/red solid.

-

Isolation: Filter the precipitate using a Buchner funnel. Wash significantly with water to remove residual DMF and inorganic salts.

-

Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane if necessary.

Figure 2: Process flow for the N-alkylation of 5-chloroisatin.

Method B: Sandmeyer Synthesis (De Novo Construction)

Status: Foundational Method | Scale: Multi-gram | Yield: 65–75% (Overall)

If 5-chloroisatin is unavailable, it must be synthesized from 4-chloroaniline. While it is theoretically possible to use N-ethyl-4-chloroaniline to produce the target directly, the standard practice is to synthesize the unsubstituted isatin first to avoid steric complications during the cyclization step.

Mechanism

-

Condensation: Chloral hydrate and hydroxylamine react to form an oximino-intermediate.

-

Amide Formation: Reaction with 4-chloroaniline yields 4-chloro-isonitrosoacetanilide .

-

Cyclization: Treatment with concentrated sulfuric acid triggers an intramolecular electrophilic aromatic substitution to close the ring.

Experimental Protocol

Step 1: Isonitrosoacetanilide Formation

-

Dissolve Chloral Hydrate (0.11 mol) and Na₂SO₄ (120 g) in water (150 mL).

-

Add a solution of 4-Chloroaniline (0.1 mol) in HCl/water.

-

Add Hydroxylamine Hydrochloride (0.33 mol) in water.

-

Heat to boiling for 1–2 minutes, then cool. Filter the precipitate (isonitroso intermediate).

Step 2: Cyclization

-

Preheat conc. H₂SO₄ (50 mL) to 50°C.

-

Add the dry isonitroso intermediate portion-wise, keeping the temperature below 70°C (exothermic).

-

Heat to 80°C for 10–15 minutes to complete cyclization.

-

Cool and pour onto cracked ice. Filter the resulting 5-chloroisatin (red/orange solid, MP ~256°C).

-

Proceed to Method A for ethylation.

Comparative Analysis & Optimization

| Feature | Method A: N-Alkylation | Method B: Sandmeyer (De Novo) |

| Starting Material | 5-Chloroisatin | 4-Chloroaniline |

| Step Count | 1 Step | 2 Steps + Alkylation |

| Yield | High (85-95%) | Moderate (60-75%) |

| Atom Economy | High | Low (Stoichiometric sulfate waste) |

| Safety Profile | Moderate (Alkyl halides are irritants) | Low (Requires hot conc. H₂SO₄) |

| Best For | Derivatization, SAR Libraries | Bulk Scaffold Synthesis |

Troubleshooting Guide

-

Low Yield in Method A: Ensure DMF is dry. Water quenches the isatinate anion. Use Cs₂CO₃ if K₂CO₃ reaction is sluggish.

-

O-Alkylation Byproduct: This rare side reaction (forming the ether) is minimized by using a polar aprotic solvent like DMF and keeping the temperature moderate (<80°C).

-

Purification: 5-chloro-1-ethylisatin is typically less polar than the unsubstituted parent. Flash chromatography (Silica, 10-20% EtOAc/Hexane) is highly effective if recrystallization fails.

References

-

Sandmeyer Synthesis of Isatins

- Organic Syntheses, Coll. Vol. 1, p. 327 (1941).

-

Microwave-Assisted N-Alkylation of Isatin

- Journal of the Mexican Chemical Society, 52(4), 2008.

-

Synthesis and Cytotoxicity of 5-Chloroisatin Derivatives

- Bangladesh Journal of Pharmacology, 2007.

-

General Isatin Alkylation Protocols

- Beilstein Journal of Organic Chemistry, 2011.

-

Chemical Properties & Safety Data (5-Chloroisatin)

- Thermo Fisher Scientific / Alfa Aesar SDS.

Sources

Methodological & Application

Application Note: Strategic Synthesis of Spiro-Heterocycles from 5-Chloro-1-ethylindoline-2,3-dione

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The spirooxindole scaffold represents a "privileged" structural motif in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its rigid, three-dimensional architecture provides a unique topographical presentation of functional groups, enabling potent and selective interactions with biological targets.[2][3] Isatin and its derivatives are exceptionally versatile precursors for constructing these complex spirocyclic systems, primarily due to the electrophilic C3-carbonyl group which serves as a reactive handle for a variety of chemical transformations.[4] This application note provides a detailed guide to the synthesis of novel spiro-heterocycles using 5-Chloro-1-ethylindoline-2,3-dione as a key building block. We present two robust and divergent synthetic strategies: a highly efficient three-component reaction for the synthesis of spiro[indole-pyrrolidine] derivatives and a classic 1,3-dipolar cycloaddition reaction. The protocols are designed to be reproducible and scalable, with in-depth mechanistic insights to empower researchers in their synthetic efforts.

Introduction: The Power of the Isatin Scaffold

Isatins (1H-indole-2,3-diones) are readily available and highly reactive synthons that have become indispensable in heterocyclic chemistry. The core of their utility lies in the C3-keto-carbonyl, which is susceptible to nucleophilic attack, and the adjacent C-N amide bond, allowing for a wide range of functionalization. The specific starting material for these protocols, 5-Chloro-1-ethylindoline-2,3-dione, incorporates two key modifications to the basic isatin structure:

-

N1-ethyl group: This substitution enhances solubility in organic solvents and blocks the acidic N-H proton, preventing side reactions and directing reactivity towards the C3-carbonyl.

-

C5-chloro group: The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the aromatic ring and the reactivity of the carbonyl groups. Halogenated moieties are also of significant interest in drug design for their ability to form halogen bonds and improve pharmacokinetic properties.

This guide will demonstrate how this tailored isatin derivative can be leveraged to create complex spiro-heterocycles, which are foundational structures in the development of novel therapeutics, including anticancer, antiviral, and antimicrobial agents.[1][5]

Synthetic Strategy I: Three-Component Synthesis of Spiro[indole-pyrrolidine] Derivatives

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation.[6][7] This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.[8] Here, we detail a protocol adapted from established methodologies for the synthesis of highly functionalized spiro[indole-pyrrolidine] derivatives.[9]

Reaction Principle & Mechanism

This reaction proceeds through a domino sequence initiated by a Knoevenagel condensation between 5-Chloro-1-ethylindoline-2,3-dione and an active methylene compound (e.g., malononitrile). The resulting electron-deficient alkene then undergoes a Michael addition with a nucleophile, followed by an intramolecular cyclization and tautomerization to yield the final spiro-heterocycle.

Workflow Diagram

Sources

- 1. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of polyheterocycles via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. (PDF) Multicomponent Reactions for the Synthesis of Heterocycles [academia.edu]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis of 5-Chloro-1-ethylisatin-3-hydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a pivotal class of heterocyclic compounds, widely recognized for their broad spectrum of pharmacological and biological activities.[1][2] The presence of a chlorine atom, as in 5-chloroisatin, can significantly enhance the therapeutic potential of these molecules.[3] This document provides a detailed protocol for the synthesis of 5-Chloro-1-ethylisatin-3-hydrazone through the condensation reaction of 5-Chloro-1-ethylisatin with hydrazine hydrate. This reaction is a fundamental step in the synthesis of various biologically active compounds, including potential anticancer, antibacterial, and antiviral agents.[2][4][5][6]

The core of this procedure involves the nucleophilic attack of the amino group of hydrazine hydrate on the electrophilic C3-carbonyl group of the isatin ring, followed by dehydration to form the corresponding hydrazone. This application note will furnish a comprehensive, step-by-step guide for this synthesis, including safety precautions, a detailed experimental protocol, and methods for product purification and characterization.

Reaction Scheme

The overall reaction for the synthesis of 5-Chloro-1-ethylisatin-3-hydrazone is depicted below. The reaction proceeds via a carbonyl-amine condensation mechanism.[7]

Caption: Reaction of 5-Chloro-1-ethylisatin with hydrazine hydrate.

Materials and Equipment

Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| 5-Chloro-1-ethylisatin | C₁₀H₈ClNO₂ | 209.63 | ≥98% | Commercially Available |

| Hydrazine Hydrate (55-60%) | N₂H₄·H₂O | 50.06 | 55-60% | Commercially Available |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.5% | Commercially Available |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Commercially Available |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

-

Glass stirring rod

-

Melting point apparatus

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Rotary evaporator

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[8][9] It is also combustible.[8][10] All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (chloroprene or nitrile).[9]

-

Handling: Avoid inhalation of vapors and any contact with skin and eyes.[9][10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]

-

Spills: In the event of a spill, evacuate the area and absorb the spill with an inert, non-combustible material like sand or earth.[10] Do not use organic absorbents.

-

Storage: Store hydrazine hydrate in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8][11] Keep the container tightly closed.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of isatin hydrazones.[12][13]

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Steps

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-1-ethylisatin (e.g., 0.01 mol) in absolute ethanol (e.g., 30-40 mL).

-

Acid Catalyst: To this solution, add a catalytic amount of glacial acetic acid (2-3 drops). The acidic medium facilitates the reaction.[7]

-

Addition of Hydrazine Hydrate: While stirring the solution, add hydrazine hydrate (e.g., 0.012 mol, a slight excess) dropwise at room temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain the reflux for a period of 2-3 hours.[13]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Use a suitable eluent system (e.g., ethyl acetate:hexane, 3:7 v/v). The disappearance of the starting material spot (5-Chloro-1-ethylisatin) and the appearance of a new, more polar product spot indicates the progression of the reaction.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (e.g., 100 mL) with stirring. A solid precipitate should form.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product thoroughly with cold water to remove any unreacted hydrazine hydrate and acetic acid, followed by a wash with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the obtained solid product under vacuum to remove residual solvent.

Purification and Characterization

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.

-

Characterization: The structure and purity of the synthesized 5-Chloro-1-ethylisatin-3-hydrazone can be confirmed by various analytical techniques:

-

Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

-

Spectroscopic Analysis:

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the characteristic absorption bands for N-H stretching (hydrazone), C=N stretching, and the disappearance of the C3=O stretching of the isatin ring.

-

¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the chemical structure by analyzing the chemical shifts and integration of the protons and the number and types of carbon atoms.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm the expected product formation.

-

-

Expected Results

The reaction is expected to yield 5-Chloro-1-ethylisatin-3-hydrazone as a solid. The yield and physical properties may vary depending on the specific reaction conditions and purification methods.

| Parameter | Expected Value |

| Appearance | Yellow to orange crystalline solid |

| Yield | Typically high (can be >80%) |

| Solubility | Soluble in DMF and DMSO, sparingly soluble in ethanol |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product yield | Incomplete reaction | - Ensure the reflux time is adequate. - Check the purity of the starting materials. - Confirm the addition of the acid catalyst. |

| Loss of product during work-up | - Ensure the water used for precipitation is ice-cold. - Minimize the amount of cold ethanol used for washing. | |

| Impure product | Incomplete reaction | - Increase the reflux time or use a slight excess of hydrazine hydrate. |

| Inadequate washing | - Ensure thorough washing of the precipitate with cold water and cold ethanol. | |

| - | - Recrystallize the product from an appropriate solvent. |

References

- Synthesis and Evaluation of Some New Isatin Hydrazones for Their Antibacterial, Antioxidant and Cytotoxic Activities. (n.d.). Kakatiya University.

- Hydrazine hydrate - SAFETY DATA SHEET. (2025, August 13). Fisher Scientific.

- Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. (2025, January 13). RSC Publishing.

- HYDRAZINE HYDRATE MSDS. (n.d.). Oxford Lab Fine Chem LLP.

- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.). Arkema.

- hydrazine hydrate 60%. (n.d.). Sdfine.

- Hydrazine. (n.d.). University of California, Santa Barbara.

- Synthesis and Screening of New Isatin Derivatives. (n.d.). Der Pharma Chemica.

- Design, Synthesis, Bioactivity, and Docking Studies of Isatin-Hydrazone Derivatives as Potential CDK-2 Inhibitors. (2026, January 15). Bentham Science Publisher.

- Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. (2021, July 21). NCBI.

- ISSN: 0975-8585 September – October 2017 RJPBCS 8(5) Page No. 68. (2017). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- A Review on Recent Advances and Applications of 5-Chloroisatin and its Derivatives in Design and Synthesis of New Organic Compounds. (n.d.). ResearchGate.

- Scheme of the synthesis reaction of 5-Chloroisatin3-hydrazone by the... (n.d.). ResearchGate.

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). PMC.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]

- 5. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. rjpbcs.com [rjpbcs.com]

Application Note: Crystallization & Synthesis Protocols for 5-Chloro-1-ethylindoline-2,3-dione Complexes

This Application Note provides a comprehensive technical guide for the synthesis, purification, and crystallization of metal complexes derived from 5-Chloro-1-ethylindoline-2,3-dione (also known as 5-Chloro-1-ethylisatin).

This guide addresses the specific challenges of working with N-alkylated isatin derivatives, focusing on their conversion into Schiff base ligands and subsequent coordination with transition metals (Cu, Co, Ni, Zn) for pharmacological applications.

Introduction & Chemical Context

5-Chloro-1-ethylindoline-2,3-dione is a pharmacologically active scaffold used in the development of anticancer, antiviral, and antimicrobial agents.[1] While the parent compound (5-chloroisatin) possesses an acidic N-H proton that facilitates intermolecular hydrogen bonding, the N-ethyl substitution blocks this site. This structural modification alters the solubility profile (increasing lipophilicity) and changes the crystal packing forces from hydrogen-bond dominance to van der Waals and

In drug development, this compound is rarely used as a monodentate ligand. Instead, it serves as a precursor for Schiff base ligands (e.g., thiosemicarbazones, hydrazones) which form stable, bioactive chelate complexes with transition metals.

Key Challenges

-

Solubility: The N-ethyl group increases solubility in organic solvents (CHCl

, DCM) but decreases it in polar protic solvents (Water, MeOH) compared to the un-alkylated parent. -

Lability: The C-3 carbonyl is highly reactive; improper pH control during complexation can lead to hydrolysis or ring cleavage (isatin-to-isatinate conversion).

Pre-Crystallization: Ligand Synthesis & Purity[2]

Before attempting to grow crystals of the metal complex, one must ensure the high purity of the ligand. Impurities from the N-alkylation step (unreacted 5-chloroisatin) will poison the metal complex crystallization.

Protocol A: Synthesis of 5-Chloro-1-ethylindoline-2,3-dione

Rationale: N-alkylation via Phase Transfer Catalysis (PTC) is preferred over NaH/DMF methods for milder conditions and higher yields.

Reagents:

-

Ethyl Bromide (1.2 equivalents)

-

Potassium Carbonate (K

CO -

Tetra-n-butylammonium bromide (TBAB) - Catalyst[3]

-

Solvent: DMF (Dimethylformamide)[3]

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 5-chloroisatin in 15 mL of DMF.

-

Activation: Add K

CO -

Alkylation: Add Ethyl Bromide (12 mmol) dropwise.

-

Reaction: Stir at RT for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Work-up: Pour reaction mixture into 100 mL ice-water. The product will precipitate as an orange/red solid.

-

Purification: Filter, wash with water, and recrystallize from Ethanol .

-

Checkpoint: Purity must be >98% by HPLC before proceeding.

-

Protocol B: Schiff Base Ligand Formation

Context: Most "complexes" of this compound are Schiff bases formed at the C-3 position.

Reaction: 5-Chloro-1-ethylisatin + Thiosemicarbazide

-

Mix equimolar amounts of 5-Chloro-1-ethylisatin and Thiosemicarbazide in absolute Ethanol.

-

Add catalytic Glacial Acetic Acid (3-5 drops).

-

Reflux for 3-4 hours.

-

Cool to RT. The Schiff base ligand (

) usually precipitates as yellow/orange needles.

Metal Complex Synthesis & Crystallization

This section details the formation of Metal(

Experimental Workflow: Direct Complexation

The choice of solvent is critical.[8] While the ligand dissolves in CHCl

Figure 1: Workflow for the synthesis and crystallization of 5-Chloro-1-ethylisatin metal complexes.

Protocol C: Crystallization Techniques

Method A: Slow Evaporation (Standard)

Best for: Stable complexes with moderate solubility in Ethanol/Methanol.

-

Dissolution: After the reflux step (Protocol B), ensure the solution is clear. If the complex precipitated, redissolve it in a minimum amount of hot solvent (e.g., DMF or DMSO if EtOH is insufficient, though EtOH/CHCl

mixtures are preferred for evaporation). -

Filtration: Filter through a 0.45

m PTFE syringe filter into a clean glass vial. Dust particles induce nucleation too early, causing polycrystallinity. -

Covering: Cover the vial with Parafilm and poke 3-5 small holes with a needle.

-

Environment: Place in a vibration-free, temperature-controlled environment (20°C).

-

Timeline: Crystals typically appear within 3-10 days.

Method B: Vapor Diffusion (Advanced)

Best for: X-ray quality single crystals of complexes that are soluble in organic solvents (DCM, THF) but insoluble in non-polar solvents (Hexane, Ether).

-

Inner Vial: Dissolve 20 mg of the metal complex in 2 mL of a "Good Solvent" (e.g., DCM or THF) in a small (4 mL) vial.

-

Outer Vial: Place the small vial (uncapped) inside a larger (20 mL) vial.

-

Anti-Solvent: Carefully add the "Anti-Solvent" (e.g., n-Hexane or Diethyl Ether) into the larger vial. The level of hexane should be below the rim of the inner vial.

-

Seal: Cap the large vial tightly.

-

Mechanism: The volatile anti-solvent diffuses into the inner vial, slowly reducing solubility and promoting high-quality crystal growth without occlusion.

Data Summary & Solubility Profile

Table 1: Solubility Profile & Solvent Selection for Crystallization

| Solvent System | Solubility (Ligand) | Solubility (Complex) | Application |

| Ethanol (Abs.) | Moderate (Hot) | Low/Moderate | Standard Recrystallization |

| DCM / CHCl | High | High | Good Solvent for Diffusion |

| DMF / DMSO | High | High | Last resort (High BP makes drying hard) |

| Hexane / Ether | Insoluble | Insoluble | Anti-solvent for Diffusion |

| Acetonitrile | Moderate | Moderate | Excellent for Slow Cooling |

Characterization & Validation

To validate the formation of the complex before X-ray diffraction:

-

IR Spectroscopy: Look for the shift in the Azomethine (

C=N) band. In the free ligand, it appears ~1600-1620 cm -

Color Change:

-

Ligand: Yellow/Orange.

-

Cu(II) Complex: Dark Brown/Green.

-

Co(II) Complex: Reddish-Brown.

-

Ni(II) Complex: Light Green/Brown.

-

-

Molar Conductance: Measure in DMSO (10

M) to determine if the complex is an electrolyte (ionic Cl

References

-

Synthesis of 5-chloroisatin Schiff Base Complexes: Title: Synthesis, Characterization and Biological Activities of a New 5-Chloroisatin Schiff Base and its Metal Complexes.[4] Source: CORE (UK). URL:[Link]

-

N-Alkylation Protocols (Isatin Derivatives): Title: Synthesis of 5-chloro-1-(2-(dimethylamino) ethyl) indoline-2,3-dione.[1] Source: ResearchGate (Journal of Materials and Environmental Science). URL:[Link]

-

Crystallographic Data for 5-Chloroindoline-2,3-dione: Title: 5-Chloroindoline-2,3-dione Crystal Structure. Source: PubMed Central (Acta Crystallographica). URL:[Link]

-

General Crystallization of Isatin Complexes: Title: Synthesis, Characterization and Biological Activity Study of some New Metal Ions Complexes with Schiff's Bases Derived from Isatin.[4] Source: Chemical Methodologies.[4][5][6][7][8][9][10][11] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-chloro-1H-indole-2,3-dione | C8H4ClNO2 | CID 87203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. US2086805A - Purification of the isatins - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Conformational stabilization of isatin Schiff bases – biologically active chemical probes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26779C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

Troubleshooting & Optimization

solubility issues of 5-Chloro-1-ethylindoline-2,3-dione in ethanol

Technical Support Center: 5-Chloro-1-ethylindoline-2,3-dione

Guide Objective: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Chloro-1-ethylindoline-2,3-dione in ethanol. This document offers in-depth troubleshooting protocols, mechanistic explanations, and practical FAQs to facilitate successful experimental outcomes.

Understanding the Core Solubility Challenge

5-Chloro-1-ethylindoline-2,3-dione is a derivative of isatin (1H-indole-2,3-dione). The parent isatin molecule is an orange-red crystalline solid characterized by a planar, aromatic system that facilitates strong intermolecular hydrogen bonding in its solid state.[1] This strong crystal lattice energy is a primary reason for its limited solubility in many solvents. While isatin is more soluble in organic solvents like ethanol compared to water, it is still often described as only "slightly soluble" in ethanol.[1][2]

The structure of 5-Chloro-1-ethylindoline-2,3-dione introduces two key modifications that influence its solubility profile:

-

5-Chloro Group: The addition of a chlorine atom to the benzene ring increases the molecule's molecular weight and alters its electronic properties. While it adds some polar character, it primarily increases the lipophilicity (hydrophobicity).

-

N1-Ethyl Group: Replacing the acidic N-H proton of the indole nucleus with an ethyl group removes a key hydrogen bond donor site.[1] This modification significantly increases the molecule's overall lipophilicity and non-polar character.

Therefore, while the compound is organic, the combination of a rigid, planar core and increased lipophilicity can lead to solubility challenges in moderately polar solvents like ethanol. The "like dissolves like" principle suggests that ethanol, with its polar hydroxyl group and short non-polar ethyl group, may not be an ideal solvent for this more lipophilic derivative without optimization.

Troubleshooting Guide: Dissolution Issues in Ethanol

This section is designed in a question-and-answer format to directly address common problems encountered during experimentation.

Q1: My compound is not fully dissolving in pure ethanol at room temperature. What are my immediate troubleshooting steps?

Answer: This is a common observation. Before considering more complex solutions, several immediate physical modifications can be attempted. These methods aim to increase the dissolution rate and apparent solubility by altering the system's energy and the compound's surface area.[3]

-

Step 1: Introduce Mechanical Agitation. Ensure the mixture is being stirred vigorously. A magnetic stirrer is preferable to simple manual shaking for ensuring consistent and energetic mixing.

-

Step 2: Gently Increase Temperature. Cautiously warm the solution. The solubility of most solids in liquids increases with temperature. Use a water bath to heat the solution incrementally to 40-50°C. Caution: Do not boil the ethanol. Observe if the compound dissolves. Be aware that the compound may precipitate back out upon cooling to room temperature. This phenomenon, known as supersaturation, is addressed in the next question.

-

Step 3: Reduce Particle Size. If you are working with a coarse crystalline powder, the dissolution rate may be limited by the surface area.[3][4] Carefully grind the solid into a finer powder using a mortar and pestle before adding it to the solvent. This increases the surface area available for solvent interaction.

Q2: I was able to dissolve the compound with heat, but it crashed out of solution upon cooling. How can I maintain solubility?

Answer: This indicates that you created a supersaturated solution that is not stable at room temperature. The most effective strategy to overcome this is to modify the solvent system itself by using a co-solvent.[4][5]

A co-solvent is a second, miscible solvent added in a small to moderate quantity to the primary solvent (ethanol) to change its overall polarity and improve its solvating power for a specific solute.[5]

The workflow for addressing this is as follows:

Caption: Troubleshooting workflow for precipitation issues.

For 5-Chloro-1-ethylindoline-2,3-dione, which is significantly more lipophilic than isatin, ethanol may be too polar. Therefore, adding a less polar co-solvent is the most logical first step.

-

Recommended Co-solvents:

-

Acetone or Tetrahydrofuran (THF): Start by preparing solvent mixtures. Create 9:1, 5:1, and 3:1 (v/v) mixtures of Ethanol:Acetone or Ethanol:THF and test the solubility of your compound.

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF): If less polar co-solvents are ineffective, a small amount of a highly polar aprotic solvent like DMSO or DMF can be remarkably effective.[6] These solvents are excellent at disrupting crystal lattice forces. Prepare a concentrated stock solution in 100% DMSO and then dilute it into your ethanol-based experimental medium.[7] Ensure the final concentration of DMSO is low enough not to interfere with your downstream application.

-

Q3: Could the purity of my compound or the grade of my ethanol be causing these issues?

Answer: Absolutely. Both factors can significantly impact solubility.

-

Compound Purity: If your 5-Chloro-1-ethylindoline-2,3-dione was synthesized in-house, it might contain residual starting materials or by-products.[8][9] These impurities can sometimes inhibit dissolution or co-precipitate with your compound. If you suspect purity issues, re-purification by recrystallization from a suitable solvent (which may require some screening) or column chromatography is recommended.[10]

-

Solvent Grade: The water content in your ethanol can drastically alter its polarity. Ensure you are using anhydrous or absolute ethanol (e.g., 200 proof, >99.5%). Lower grades of ethanol contain more water, making the solvent significantly more polar and thus a poorer solvent for your lipophilic compound.

Frequently Asked Questions (FAQs)

Q: What is the theoretical maximum solubility of 5-Chloro-1-ethylindoline-2,3-dione in ethanol?

Q: Are there risks associated with using excessive heat?

A: Yes. While moderate heat is a useful tool, excessive or prolonged heating can lead to the degradation of your compound. Indole-based structures can be susceptible to oxidation or other thermal decomposition pathways. Always use the minimum heat necessary to achieve dissolution and perform small-scale stability tests if you plan to keep heated stock solutions for extended periods.

Q: I am developing a formulation for a biological assay. Are solvents like DMSO and DMF acceptable?

A: This is a critical consideration. While DMSO and DMF are powerful solvents, they can exhibit toxicity in cellular assays, even at low concentrations. It is standard practice to first dissolve the compound in a minimal amount of DMSO to create a high-concentration stock (e.g., 10-50 mM) and then dilute this stock into the final aqueous buffer or media.[7] The final concentration of DMSO should typically be kept below 0.5% or 0.1% (v/v) to minimize solvent-induced artifacts. Always run a vehicle control (media + same final concentration of DMSO) in your experiments.

Summary of Physicochemical Properties

The table below summarizes known solubility data for the parent compound, isatin, to provide a comparative baseline for researchers.

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) | Reference |

| Water | 298.15 | 0.0514 | [2] |

| Ethanol | 298.15 | 4.09 | [2] |

| Isopropanol (IPA) | 298.15 | 4.19 | [2] |

| Ethyl Acetate (EA) | 298.15 | 5.68 | [2] |

| Acetone | 298.15 | Data Not Available | |

| N,N-Dimethylformamide (DMF) | 278.15 | 580.0 | [2] |

Note: Data for 5-Chloro-1-ethylindoline-2,3-dione is not available and must be determined empirically.

Key Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening

This protocol allows for the efficient determination of an optimal co-solvent system using a minimal amount of compound.

-

Preparation: Weigh out 1-2 mg of 5-Chloro-1-ethylindoline-2,3-dione into several small glass vials (e.g., 1.5 mL HPLC vials).

-

Solvent Systems: Prepare small volumes (e.g., 5 mL) of your potential co-solvent mixtures (e.g., 9:1, 5:1, 3:1 Ethanol:Acetone; 9:1, 5:1, 3:1 Ethanol:THF). Also include pure ethanol and pure co-solvent as controls.

-

Initial Test: To each vial, add 200 µL of a different solvent system.

-

Agitation: Cap the vials and vortex them vigorously for 1 minute. Place them on a shaker or rotator at room temperature for 30 minutes.

-

Observation: Visually inspect each vial for complete dissolution. Note any systems where the compound fully dissolves.

-

Concentration Increase: To the vials that showed complete dissolution, add another 1-2 mg of the compound and repeat step 4. Continue this process until you identify the solvent system that can dissolve the highest concentration of your compound.

-

Stability Check: Allow the vials with dissolved compound to sit undisturbed at room temperature for at least 2 hours to check for any precipitation.

Protocol 2: Preparation of a DMSO-Based Stock Solution

This is the standard method for preparing compounds for dilution into aqueous media for biological assays.

-

Weigh Compound: Accurately weigh a precise amount of your compound (e.g., 5.0 mg) into a sterile, appropriate-sized vial.

-

Calculate Solvent Volume: Determine the volume of 100% anhydrous DMSO required to achieve your desired high-concentration stock (e.g., for a 20 mM stock of a compound with MW=225.6 g/mol , dissolve 5.0 mg in 1.108 mL of DMSO).

-

Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly.

-

Agitation & Sonication: Vortex the vial for 1-2 minutes. If dissolution is slow, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can be used if necessary. Ensure the compound is completely dissolved with no visible particulates.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.

References

- Slideshare. (n.d.). Methods of solubility enhancements.

- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.

- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.

- Wikipedia. (n.d.). Cosolvent.

- ResearchGate. (n.d.). Synthesis of 5-chloro-1-(2-(dimethylamino) ethyl) indoline-2,3-dione.

- RJ Wave. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review.

- Journal of Applied Pharmaceutical Science. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

- Chemistry LibreTexts. (2022). 3.

- ResearchGate. (n.d.).

- ResearchGate. (2025).

- PubChem. (n.d.). 5-chloro-1H-indole-2,3-dione.

- Benchchem. (n.d.). Navigating the Synthesis and Potential of 5-chloro-3-ethyl-2-methyl-1H-indole.

- Reddit. (2022). How to tackle compound solubility issue.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- University of Calgary. (2023). Solubility of Organic Compounds.

- PubMed. (n.d.).

Sources

- 1. rjwave.org [rjwave.org]

- 2. researchgate.net [researchgate.net]